molecular formula C7H14N4O2S2 B14647464 5-Amino-N-butyl-N-methyl-1,3,4-thiadiazole-2-sulfonamide CAS No. 56236-32-9

5-Amino-N-butyl-N-methyl-1,3,4-thiadiazole-2-sulfonamide

Cat. No.: B14647464
CAS No.: 56236-32-9
M. Wt: 250.3 g/mol
InChI Key: NNCYCUBNBHNHHW-UHFFFAOYSA-N
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Description

5-Amino-N-butyl-N-methyl-1,3,4-thiadiazole-2-sulfonamide is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-butyl-N-methyl-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of appropriate thiosemicarbazides with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-butyl-N-methyl-1,3,4-thiadiazole-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-N-butyl-N-methyl-1,3,4-thiadiazole-2-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

56236-32-9

Molecular Formula

C7H14N4O2S2

Molecular Weight

250.3 g/mol

IUPAC Name

5-amino-N-butyl-N-methyl-1,3,4-thiadiazole-2-sulfonamide

InChI

InChI=1S/C7H14N4O2S2/c1-3-4-5-11(2)15(12,13)7-10-9-6(8)14-7/h3-5H2,1-2H3,(H2,8,9)

InChI Key

NNCYCUBNBHNHHW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=NN=C(S1)N

Origin of Product

United States

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